molecular formula C21H36O4 B1248765 2-Monolinolenin CAS No. 55268-58-1

2-Monolinolenin

Cat. No.: B1248765
CAS No.: 55268-58-1
M. Wt: 352.5 g/mol
InChI Key: ZCCLDKGWJIREQF-PDBXOOCHSA-N
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Preparation Methods

Chemical Reactions Analysis

2-Monolinolenin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of hydroperoxides, while reduction can yield alcohol derivatives .

Mechanism of Action

The mechanism of action of glyceryl 2-linolenate involves its interaction with cellular membranes and its role in lipid metabolism. It regulates gene expression through its effects on transcription factors such as NF-kappa B and members of the peroxisome proliferator-activated receptor (PPAR) family . These interactions help in reducing inflammation and improving lipid profiles.

Comparison with Similar Compounds

2-Monolinolenin can be compared with other similar compounds such as glyceryl linoleate and glyceryl oleate. While all these compounds are esters of glycerol with different fatty acids, glyceryl 2-linolenate is unique due to its specific interaction with cellular membranes and its role in lipid metabolism . Similar compounds include:

These compounds share similar properties but differ in their specific fatty acid components and their resulting biological activities.

Properties

CAS No.

55268-58-1

Molecular Formula

C21H36O4

Molecular Weight

352.5 g/mol

IUPAC Name

1,3-dihydroxypropan-2-yl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

InChI

InChI=1S/C21H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h3-4,6-7,9-10,20,22-23H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9-

InChI Key

ZCCLDKGWJIREQF-PDBXOOCHSA-N

SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OC(CO)CO

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC(CO)CO

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OC(CO)CO

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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